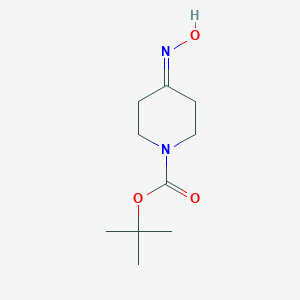

tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-hydroxyiminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-6-4-8(11-14)5-7-12/h14H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLQTMSUZKHEHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=NO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573003 | |

| Record name | tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150008-24-5 | |

| Record name | tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate chemical properties

An In-Depth Technical Guide to tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern organic synthesis and medicinal chemistry. Known also as N-Boc-4-piperidone oxime, this compound merges the structural stability of the piperidine ring, the versatility of the oxime functional group, and the strategic utility of the tert-butoxycarbonyl (Boc) protecting group. This document is designed for researchers, chemists, and drug development professionals, offering in-depth insights into its physicochemical properties, a detailed and validated synthesis protocol, its reactivity profile, and critical safety information. The strategic importance of this molecule as a building block for creating diverse chemical libraries and as a precursor to complex pharmaceutical agents is also explored, providing a holistic understanding of its value in the laboratory.

Molecular Overview and Physicochemical Properties

This compound (CAS No: 150008-24-5) is a bifunctional organic compound that serves as a highly valuable scaffold.[1] The structure features a piperidine ring, where the nitrogen atom is protected by a Boc group, and a ketone at the 4-position has been converted to an oxime. This unique combination makes it an ideal starting point for the synthesis of various substituted piperidines, a common motif in many biologically active compounds.[2][3]

Caption: Chemical structure of this compound.

The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and process development.

| Property | Value | Reference |

| Molecular Formula | C10H18N2O3 | [4][5] |

| Molecular Weight | 214.26 g/mol | [4][5] |

| Appearance | White crystalline powder | [4] |

| Boiling Point | 333°C at 760 mmHg | [4] |

| Density | 1.16 g/cm³ | [4] |

| Flash Point | 155.2°C | [4] |

| Solubility | Soluble in alcohol and chloroform; insoluble in water. | [4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a robust and high-yielding process, primarily achieved through the oximation of its ketone precursor, N-Boc-4-piperidone.

Principle of Synthesis

The core of the synthesis is the nucleophilic addition of hydroxylamine to the carbonyl group of N-Boc-4-piperidone, followed by dehydration to form the oxime.[6] The starting material, N-Boc-4-piperidone, is a widely available and stable precursor.[7][8] Hydroxylamine is typically used in its hydrochloride salt form for stability. A mild base, such as sodium acetate, is required to neutralize the hydrochloride salt in situ, liberating the free hydroxylamine nucleophile needed to attack the ketone's electrophilic carbonyl carbon. The reaction is commonly performed in a protic solvent like aqueous methanol, which effectively dissolves the reactants and facilitates the proton transfer steps of the mechanism.

Caption: General workflow for the synthesis of the target oxime.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity, based on established literature procedures.[6]

-

Step 1: Reagent Preparation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-Boc-4-piperidone (1.0 equiv.).

-

Add hydroxylamine hydrochloride (1.6 equiv.) and sodium acetate (2.0 equiv.).

-

Add a sufficient volume of aqueous methanol (e.g., 10:1 methanol:water) to dissolve the solids and allow for efficient stirring.

-

-

Step 2: Reaction Execution

-

Stir the mixture to ensure all components are homogeneously mixed.

-

Heat the flask to reflux using a heating mantle. The causality for heating is to provide the necessary activation energy for the dehydration step of the oximation, driving the reaction to completion.

-

Maintain the reflux for a period determined by reaction monitoring (typically 2-4 hours). Progress can be tracked by Thin Layer Chromatography (TLC) by observing the consumption of the N-Boc-4-piperidone spot.

-

-

Step 3: Product Isolation and Workup

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The resulting residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Evaporation of the solvent will typically yield the target product, this compound, as a white solid in near-quantitative yield.[6]

-

-

Step 4: Purification and Characterization

-

For most applications, the crude product is of sufficient purity.

-

If necessary, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

-

Confirm the structure and purity using standard analytical techniques such as NMR, IR, and mass spectrometry.

-

Reactivity and Strategic Applications in Synthesis

The utility of this molecule stems from the distinct reactivity of its two primary functional components: the N-Boc group and the oxime.

The Role of the N-Boc Protecting Group

The Boc group serves as a robust protecting group for the piperidine nitrogen, rendering it non-nucleophilic and stable to a wide range of reaction conditions, including mildly basic and reductive environments. This chemical orthogonality is crucial, as it allows for selective modification of the oxime group without interference from the ring nitrogen.

Deprotection is reliably achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent. This step unmasks the secondary amine, opening a gateway for a vast array of subsequent reactions such as N-alkylation, N-acylation, and reductive amination, which are fundamental transformations in drug discovery for building molecular diversity.

The Versatility of the Oxime Functional Group

The oxime itself is a versatile functional handle. Its primary synthetic transformations include:

-

Reduction: The oxime can be readily reduced to the corresponding primary amine (4-aminopiperidine derivative) using various reducing agents (e.g., H₂/Pd-C, NaBH₃CN). This provides access to a key pharmacophore.

-

Rearrangement: Under acidic conditions (e.g., PPA, H₂SO₄), the oxime can undergo a Beckmann rearrangement to form a lactam, expanding the piperidine ring into a caprolactam structure.

-

Hydrolysis: The oxime can be hydrolyzed back to the ketone under specific conditions, though this is less common given its synthetic purpose.

Caption: Key synthetic pathways originating from the title compound.

Spectroscopic Characterization

While experimental data should always be obtained, the expected spectroscopic signals provide a reliable method for structural confirmation.

| Technique | Expected Signals and Interpretation |

| ¹H NMR | ~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector. ~2.2-3.6 ppm (multiplets, 8H): Protons on the piperidine ring. ~10.0 ppm (broad singlet, 1H): Hydroxyl proton of the oxime group. |

| ¹³C NMR | ~28 ppm: Methyl carbons of the Boc group. ~30-40 ppm: C2, C3, C5, C6 carbons of the piperidine ring. ~80 ppm: Quaternary carbon of the Boc group. ~155 ppm: Carbonyl carbon of the Boc carbamate. ~158 ppm: C4 carbon (C=N) of the oxime. |

| IR (Infrared) | ~3300-3100 cm⁻¹ (broad): O-H stretch of the oxime. ~2970 cm⁻¹: C-H stretching of alkyl groups. ~1680 cm⁻¹ (strong): C=O stretch of the Boc carbamate. ~1640 cm⁻¹ (medium): C=N stretch of the oxime. |

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of this compound is essential to ensure safety.

-

Hazard Identification: The compound may be irritating to the skin, eyes, and respiratory tract.[4] Inhalation of dust or direct contact should be avoided.

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

First Aid Measures:

-

Storage:

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties, straightforward and high-yielding synthesis, and predictable, versatile reactivity make it an invaluable tool. By providing orthogonal handles for chemical modification—the deprotectable nitrogen and the transformable oxime—it enables the efficient construction of complex molecular architectures and diverse compound libraries essential for modern drug discovery and development. Adherence to the outlined safety and handling protocols will ensure its effective and safe utilization in achieving these synthetic goals.

References

-

ChemBK. (2024). tert-butyl 4-(hydroxyimino)piperidin-1-carboxylate. Available at: [Link]

-

PubChem. This compound | C10H18N2O3. Available at: [Link]

-

Capot Chemical. (2024). MSDS of tert-butyl (3S,4R)-4-amino-3-hydroxy-piperidine-1-carboxylate. Available at: [Link]

-

PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3. Available at: [Link]

-

PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3. Available at: [Link]

-

PubChem. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate | C12H24N2O2. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Supporting Information. General procedure for the synthesis of N-Boc derivatives. Available at: [Link]

-

Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

-

Wikipedia. 1-Boc-4-AP. Available at: [Link]

-

LookChem. 1-Boc-4-piperidone. Available at: [Link]

-

SciELO México. (2024). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Available at: [Link]

Sources

- 1. 150008-24-5|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 4. chembk.com [chembk.com]

- 5. This compound | C10H18N2O3 | CID 15462924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 150008-24-5 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. N-(tert-Butoxycarbonyl)-4-piperidone | 79099-07-3 [chemicalbook.com]

- 9. capotchem.com [capotchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

N-Boc-4-hydroxyiminopiperidine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-4-hydroxyiminopiperidine

Introduction: A Versatile Scaffold in Medicinal Chemistry

tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate, commonly referred to as N-Boc-4-hydroxyiminopiperidine or N-Boc-4-piperidone oxime, is a pivotal synthetic intermediate in the landscape of drug discovery and development. With the molecular formula C₁₀H₁₈N₂O₃ and a molecular weight of 214.26 g/mol , this compound serves as a versatile building block for introducing the piperidine scaffold into more complex molecules.[1][2] The piperidine ring is a privileged structure in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[3]

The structure of N-Boc-4-hydroxyiminopiperidine is unique in its bifunctionality. The tert-butoxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the piperidine nitrogen, allowing for controlled, regioselective reactions elsewhere on the molecule. The oxime moiety at the C4 position is a rich chemical handle, capable of undergoing various transformations, including reduction to an amine or rearrangement, thus opening pathways to a diverse array of functionalized piperidines. This guide provides a detailed exploration of its synthesis from its ketone precursor and a comprehensive overview of the analytical techniques required to validate its structure and purity.

Synthesis: The Oximation of N-Boc-4-piperidone

The most direct and efficient route to N-Boc-4-hydroxyiminopiperidine is through the condensation reaction between the precursor ketone, N-Boc-4-piperidone, and hydroxylamine. This reaction, known as oximation, is a cornerstone of carbonyl chemistry.

Reaction Principle and Mechanism

The core of the synthesis is the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of the ketone. The reaction is typically catalyzed by mild acid or base and proceeds via a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the oxime. The use of hydroxylamine hydrochloride (NH₂OH·HCl) is common, as it is more stable than the free base. Consequently, a stoichiometric amount of a weak base, such as sodium acetate or pyridine, is required to neutralize the liberated hydrochloric acid, driving the equilibrium towards product formation.[4][5]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(4-chloro-3-fluorophenyl)-2-(4-fluorophenyl)-5-(2,2,2-trifluoroethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 123854-59-9)

Introduction

This document provides an in-depth technical guide to the spectroscopic characterization of 4-(4-chloro-3-fluorophenyl)-2-(4-fluorophenyl)-5-(2,2,2-trifluoroethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 123854-59-9). This molecule possesses a complex structure, incorporating a central 1,2,4-triazol-3-one core substituted with three distinct moieties: a 4-chloro-3-fluorophenyl group, a 4-fluorophenyl group, and a 2,2,2-trifluoroethyl group. Such a multifaceted structure presents a unique spectroscopic fingerprint.

While direct experimental spectra for this specific compound are not widely available in public repositories, this guide leverages foundational spectroscopic principles to provide a robust predictive analysis. For researchers in drug discovery and development, this document serves as a foundational reference for structure verification, purity assessment, and quality control. We will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detail the causality behind these predictions, and provide field-proven, step-by-step protocols for data acquisition.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For CAS 123854-59-9, ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. The presence of fluorine will introduce additional complexity and valuable structural information through H-F coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.8 - 7.6 | Multiplet | - | 2H | Protons on 4-fluorophenyl ring (ortho to F) |

| ~ 7.5 - 7.3 | Multiplet | - | 3H | Protons on 4-chloro-3-fluorophenyl ring |

| ~ 7.3 - 7.1 | Multiplet | - | 2H | Protons on 4-fluorophenyl ring (meta to F) |

| ~ 4.2 - 3.9 | Quartet | JHF ≈ 8-10 Hz | 2H | -CH₂- of trifluoroethyl group |

Causality Behind Predictions:

-

Aromatic Protons (7.8 - 7.1 ppm): The protons on the two phenyl rings are deshielded by the aromatic ring current and electron-withdrawing halogen substituents, hence their downfield chemical shifts. The complex splitting patterns (multiplets) arise from both proton-proton (ortho, meta) and proton-fluorine (ortho, meta, para) couplings.

-

Methylene Protons (4.2 - 3.9 ppm): The -CH₂- protons are adjacent to the electron-withdrawing trifluoromethyl (-CF₃) group, shifting them significantly downfield. The signal is split into a quartet due to coupling with the three equivalent fluorine atoms of the -CF₃ group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment. Carbon-fluorine coupling will be a key diagnostic feature.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~ 165 - 160 | Doublet | C-F of 4-fluorophenyl ring |

| ~ 160 - 155 | Doublet | C-F of 4-chloro-3-fluorophenyl ring |

| ~ 155 - 150 | Singlet | C=O of triazolone ring |

| ~ 150 - 145 | Singlet | C5 of triazolone ring |

| ~ 135 - 115 | Multiple signals | Aromatic carbons |

| ~ 125 - 120 | Quartet | -CF₃ of trifluoroethyl group |

| ~ 45 - 40 | Quartet | -CH₂- of trifluoroethyl group |

Causality Behind Predictions:

-

Carbonyl Carbon (155 - 150 ppm): The C=O carbon of the triazolone ring is significantly deshielded and appears far downfield.

-

Aromatic Carbons (165 - 115 ppm): The carbons directly bonded to fluorine will appear as doublets with large coupling constants. The other aromatic carbons will show a range of chemical shifts influenced by the inductive and resonance effects of the halogen substituents.

-

Trifluoromethyl Carbon (125 - 120 ppm): The -CF₃ carbon is strongly deshielded by the three fluorine atoms and will be split into a distinct quartet due to one-bond C-F coupling.

-

Methylene Carbon (45 - 40 ppm): This carbon is adjacent to the highly electronegative -CF₃ group and will appear as a quartet due to two-bond C-F coupling.

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[1][2]

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.[1][3] The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with analyte peaks.

-

If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3] Suspended solids will degrade spectral quality.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).[4]

-

Cap the NMR tube securely and label it clearly.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining magnetic field stability during the experiment.[3]

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.[4]

-

Acquire a standard ¹H NMR spectrum using a 90° pulse. Adjust the receiver gain to prevent signal clipping.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to produce singlets for all carbons not coupled to fluorine.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.[4]

-

Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. [5]

Predicted Mass Spectrum (High-Resolution ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will primarily yield the protonated molecule [M+H]⁺.

-

Molecular Formula: C₁₇H₁₀ClF₅N₃O

-

Monoisotopic Mass: 418.0460 u

-

Average Molecular Weight: 418.73 g/mol

| Predicted m/z | Ion Formula | Description |

| 419.0538 | [C₁₇H₁₁ClF₅N₃O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 421.0509 | [C₁₇H₁₁³⁷ClF₅N₃O]⁺ | A+2 Isotope Peak (due to ³⁷Cl) |

| 336.0640 | [C₁₅H₁₀ClF₅N₃]⁺ | Loss of CO and H |

| 277.0345 | [C₁₁H₆ClF₂N₂O]⁺ | Loss of C₆H₅F (fluorophenyl group) |

| 209.0083 | [C₉H₅ClF₂N]⁺ | Further fragmentation |

Causality Behind Predictions:

-

Molecular Ion Peak [M+H]⁺: In ESI positive mode, the most abundant peak will be the protonated molecule at m/z 419.0538.

-

Isotopic Pattern: The presence of one chlorine atom will produce a characteristic isotopic pattern for any chlorine-containing fragment. The [M+H]⁺ peak at m/z 419 will be accompanied by an [M+2+H]⁺ peak at m/z 421 with roughly one-third the intensity, which is a definitive indicator for the presence of a single chlorine atom.

-

Fragmentation: High-energy collision-induced dissociation (CID) would likely cause fragmentation at the bonds connecting the substituent groups to the central triazolone ring. The loss of stable neutral molecules like fluorobenzene is a probable fragmentation pathway.

Experimental Protocol for MS Data Acquisition (LC-ESI-TOF/Orbitrap)

This protocol uses Liquid Chromatography (LC) for sample introduction and a high-resolution mass spectrometer for accurate mass measurement.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol. High concentration can lead to signal suppression.

-

-

Instrument Setup:

-

The sample is injected into an LC system and flows into the ESI source of the mass spectrometer.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

-

Operate the mass analyzer (TOF or Orbitrap) in positive ion mode to detect [M+H]⁺.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-600) to detect the molecular ion.

-

The high-resolution instrument will provide a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

-

To obtain structural information, perform a tandem MS (MS/MS) experiment. In this, the molecular ion (m/z 419) is isolated, fragmented by collision with an inert gas, and the resulting fragment ions are mass-analyzed.

-

Conclusion

The comprehensive spectroscopic analysis of CAS 123854-59-9 requires a multi-technique approach. ¹H and ¹³C NMR spectroscopy will define the carbon-hydrogen framework and the connectivity of the substituted rings and the trifluoroethyl group. Infrared spectroscopy will rapidly confirm the presence of key functional groups, most notably the triazolone carbonyl and the numerous C-F bonds. Finally, high-resolution mass spectrometry will provide an unambiguous determination of the molecular formula through accurate mass measurement and will confirm the presence of a chlorine atom via its characteristic isotopic signature. Together, these three analytical techniques provide a self-validating system for the complete and confident structural elucidation of this complex molecule. This predictive guide serves as a robust framework for any researcher undertaking the synthesis or analysis of this compound.

References

- Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (n.d.). Longdom Publishing.

- Applying mass spectrometry in pharmaceutical analysis. (n.d.). Drug Discovery News.

- Rizzarelli, E., et al. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.

- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America.

- Mass spectrometry methods for pharmaceutical analysis. (2021). Allied Academies.

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). Go up.

- Small molecule NMR sample preparation. (2023). Georgia Institute of Technology.

- E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Health, Safety and Environment Office.

- Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). (n.d.). University of Southern California.

- Improving IR Spectroscopy as a Tool for Biopharmaceutical Analysis. (2021).

- NMR Sample Preparation. (n.d.).

- An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023). News-Medical.net.

- Infrared Spectroscopy Explained. (2024). YouTube.

Sources

Physical and chemical properties of tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate

An In-depth Technical Guide to tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction: In the landscape of modern drug discovery and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, this compound stands out as a pivotal intermediate. Its unique combination of a Boc-protected piperidine ring and a reactive oxime functionality makes it an invaluable tool for researchers and scientists. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, applications, and safety protocols, offering field-proven insights for its effective utilization in a laboratory setting.

Molecular Identity and Physicochemical Characteristics

This compound, also known as 4-oxime-1-Boc-piperidine, is a white crystalline powder.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its solubility in common organic solvents and modulates its reactivity, making it a stable and manageable intermediate for multi-step syntheses.

Chemical Structure

The molecule features a piperidine ring with a hydroxyimino (=N-OH) group at the 4-position and a Boc protecting group on the nitrogen atom.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physical and chemical properties of the compound, which are essential for its handling, storage, and application in experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [1] |

| Molar Mass | 214.26 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Density | 1.16 g/cm³ | [1] |

| Boiling Point | 333°C at 760 mmHg | [1] |

| Flash Point | 155.2°C | [1] |

| Solubility | Soluble in alcohol and chloroform; insoluble in water. | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [1] |

Synthesis and Experimental Protocol

The synthesis of this compound is a robust and high-yielding reaction, critical for ensuring a reliable supply of this intermediate for research and development.

Synthetic Pathway Overview

The most common and efficient synthesis involves the reaction of N-Boc-4-piperidone with hydroxylamine hydrochloride.[2] The reaction is typically carried out in an aqueous methanol solution with a base, such as sodium acetate, to neutralize the HCl released from the hydroxylamine salt. This straightforward condensation reaction proceeds to give the desired oxime in quantitative yield.[2] The causality behind this choice of reagents lies in their ready availability, favorable reaction kinetics, and the ease of product isolation.

Caption: General workflow for the synthesis of 4-oxime-1-Boc-piperidine.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-Boc-4-piperidone (1 equivalent) in an aqueous methanol solution.

-

Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.6 equivalents) followed by sodium acetate (2.0 equivalents). The sodium acetate acts as a base to free the hydroxylamine and drive the reaction forward.

-

Reaction Execution: Heat the resulting homogeneous mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The target product can be isolated through standard work-up procedures, which may include solvent evaporation and extraction, to yield the final product.[2]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile pharmaceutical intermediate.[1] The piperidine scaffold is a common motif in many FDA-approved drugs, and this compound provides a convenient entry point for introducing this core structure.

-

Medicinal Chemistry: It is frequently employed in the synthesis of novel compounds targeting a range of therapeutic areas, including antiviral and anticancer agents.[1] The oxime group can be further functionalized or reduced to an amine, providing a handle for subsequent chemical transformations.

-

Building Block for Complex Molecules: The Boc-protected nitrogen allows for selective reactions at the oxime position without interference. The Boc group can be easily removed under acidic conditions at a later stage, enabling further modification of the piperidine nitrogen. This strategic protection and deprotection sequence is fundamental to modern multi-step organic synthesis. The use of related Boc-protected piperidines as key intermediates is well-documented in the synthesis of advanced therapeutics.[3][4][5]

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is non-negotiable. While a comprehensive toxicological profile has not been thoroughly investigated, the compound is known to be an irritant.[1][6]

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: May cause skin, eye, and respiratory tract irritation.[1]

-

PPE: Always handle this compound in a well-ventilated area or a chemical fume hood.[7] Wear appropriate personal protective equipment, including:

First Aid and Spill Management

-

Skin Contact: Immediately rinse the affected area with plenty of water.[1]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[6]

-

Spills: Avoid creating dust. Sweep up the material and place it in a suitable, closed container for disposal.[6]

Storage and Stability

-

Conditions: Store in a dry, cool, and well-ventilated place, away from sources of ignition.[1][7] For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[7]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it a cornerstone intermediate for the development of novel therapeutics and complex organic molecules. This guide provides the foundational knowledge required for its safe and effective application, empowering researchers to leverage its full potential in their scientific endeavors.

References

-

tert-butyl 4-(hydroxyimino)piperidin-1-carboxylate - ChemBK. (2024). ChemBK. [Link]

-

This compound | C10H18N2O3. PubChem. [Link]

-

The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

MSDS of tert-butyl (3S,4R)-4-amino-3-hydroxy-piperidine-1-carboxylate. Capot Chemical. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

Sources

Role of tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate in organic synthesis

An In-Depth Technical Guide to the Role of tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bifunctional organic molecule, has emerged as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a Boc-protected piperidine ring and a versatile oxime functional group, offers a unique combination of stability and reactivity. The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, rendering it inert to a wide array of reaction conditions while allowing for facile deprotection under acidic treatment. Concurrently, the oxime moiety serves as a synthetic linchpin, amenable to a diverse range of transformations including reductions, rearrangements, and cycloadditions. This guide provides an in-depth exploration of the synthesis and strategic applications of this key intermediate, elucidating its role in the construction of complex molecular architectures such as spirocycles, substituted amines, and novel heterocyclic systems. We will delve into the causality behind experimental choices, present validated protocols, and offer insights grounded in established chemical principles.

Introduction: A Profile of a Versatile Synthetic Building Block

This compound (CAS No: 150008-24-5) is a white crystalline powder that serves as a pivotal intermediate in organic synthesis.[1] Its value lies in the orthogonal reactivity of its two primary functional components:

-

The N-Boc Piperidine Scaffold: The piperidine ring is one of the most ubiquitous heterocyclic motifs found in FDA-approved drugs. The tert-butoxycarbonyl (Boc) protecting group is integral to its utility. It is sterically bulky and electronically neutral, ensuring the piperidine nitrogen remains unreactive during transformations at the C4 position. Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid), which permits selective deprotection for subsequent N-functionalization late in a synthetic sequence.

-

The C4-Oxime Functionality: The hydroxyimino group is far more than a simple derivative of a ketone. It is a versatile functional handle that can be strategically converted into amines, nitrones, or lactams, acting as a gateway to diverse chemical classes.[2][3][4]

This combination makes the title compound an ideal starting material for building molecular complexity, enabling chemists to introduce diversity elements at both the C4 and N1 positions of the piperidine core.

Synthesis of the Core Intermediate

The most direct and efficient synthesis of this compound involves the oximation of its corresponding ketone precursor, tert-butyl 4-oxopiperidine-1-carboxylate.[5] This reaction is a classic condensation between a carbonyl group and hydroxylamine.

Causality of Experimental Design

The choice of reagents and conditions is dictated by the mechanism of oxime formation. The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. The process is typically catalyzed by mild acid or base to facilitate both the nucleophilic addition and the final elimination of water. Using hydroxylamine hydrochloride with a mild base like sodium acetate provides the free hydroxylamine in situ and buffers the reaction medium to an optimal pH, driving the reaction to completion with high efficiency.[5] An aqueous alcohol solution is an ideal solvent system, as it solubilizes both the organic starting material and the inorganic reagents.[5]

Experimental Protocol: Oximation of N-Boc-4-piperidone

| Parameter | Details |

| Starting Material | tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 equiv.) |

| Reagents | Hydroxylamine hydrochloride (1.6 equiv.), Sodium acetate (2.0 equiv.) |

| Solvent | Aqueous Methanol |

| Temperature | Reflux |

| Time | 2-4 hours (monitored by TLC) |

| Yield | Quantitative[5] |

Step-by-Step Methodology:

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv.) in methanol, add a solution of hydroxylamine hydrochloride (1.6 equiv.) and sodium acetate (2.0 equiv.) in water.

-

Heat the resulting mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the volume of methanol under reduced pressure.

-

The product often precipitates from the aqueous solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the target compound as a white solid. The product is often of sufficient purity for subsequent steps without further purification.

Synthesis Workflow Diagram

Caption: Synthesis of the title compound via oximation.

Strategic Applications in Organic Synthesis

The true value of this compound is realized in its downstream transformations, which provide access to pharmacologically relevant scaffolds.

Gateway to Spirocyclic Piperidines

Spirocycles are highly sought-after motifs in drug discovery because their rigid, three-dimensional structures allow for precise spatial orientation of pharmacophoric groups, often leading to enhanced potency and selectivity.[6][7][8] The piperidine scaffold is a common core in many bioactive spirocyclic compounds.[8][9]

Synthetic Rationale: The oxime functionality can participate in various cyclization strategies. For instance, intramolecular reactions such as radical hydroarylation can be used to construct complex spiropiperidines from linear precursors derived from the oxime.[8] Photoredox catalysis offers a modern, mild approach to generate the necessary aryl radicals for such transformations.[8]

Caption: General workflow for spirocyclization via photoredox catalysis.

Reduction to 4-Aminopiperidine Derivatives

The reduction of the oxime to a primary amine is one of its most fundamental and widely used transformations. This reaction yields tert-butyl 4-aminopiperidine-1-carboxylate, a critical building block for a vast number of active pharmaceutical ingredients (APIs).[10] This intermediate is a precursor in the synthesis of complex molecules, including certain analgesics and kinase inhibitors.[11]

Causality of Method Selection: The choice of reducing agent is critical. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) with a hydrogen source is often preferred for its high yield, clean conversion, and operational simplicity. This method avoids the use of stoichiometric metal hydrides and simplifies product work-up, making it highly scalable and environmentally benign.

| Parameter | Details |

| Starting Material | This compound (1.0 equiv.) |

| Reagents | H₂ gas (balloon or Parr shaker), 10% Pd/C (catalytic) |

| Solvent | Methanol or Ethanol |

| Temperature | Room Temperature |

| Time | 12-24 hours |

| Yield | >90% |

Step-by-Step Methodology:

-

Charge a flask with this compound and a suitable solvent such as methanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times to ensure an inert atmosphere).

-

Stir the reaction vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

-

Monitor the reaction by TLC until all starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled appropriately.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield tert-butyl 4-aminopiperidine-1-carboxylate, typically as a solid or oil.

Caption: Reduction of the oxime to the corresponding primary amine.

Beckmann Rearrangement to a Ring-Expanded Lactam

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide.[3][4] When applied to a cyclic ketoxime, this transformation results in ring expansion to a lactam. In this case, the six-membered piperidine ring expands to a seven-membered azepan-2-one (caprolactam) derivative. Such scaffolds are valuable in medicinal chemistry.

Mechanistic Insight: The reaction is initiated by protonation or activation of the oxime's hydroxyl group, converting it into a good leaving group. This is followed by a concerted 1,2-alkyl shift, where one of the alpha-carbons migrates to the electron-deficient nitrogen atom, breaking the N-O bond. The resulting nitrilium ion is then trapped by water to yield the lactam after tautomerization. The stereochemistry of the oxime is crucial, as the group anti-periplanar to the leaving group is the one that migrates.

| Parameter | Details |

| Starting Material | This compound (1.0 equiv.) |

| Reagents | Polyphosphoric acid (PPA) or p-Toluenesulfonyl chloride (TsCl) with base |

| Solvent | Dichloromethane (for TsCl method) or neat (for PPA) |

| Temperature | 0 °C to 80 °C (reagent dependent) |

| Time | 1-6 hours |

| Yield | Variable, typically moderate to good |

Step-by-Step Methodology (using PPA):

-

Add this compound to polyphosphoric acid with stirring.

-

Gently heat the mixture (e.g., to 60-80 °C) to initiate the rearrangement.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a strong base (e.g., NaOH or K₂CO₃) to a basic pH.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography to isolate the desired lactam.

Caption: Ring expansion via the Beckmann Rearrangement.

Precursor to Nitrones for 1,3-Dipolar Cycloadditions

Oximes can be readily converted into nitrones, which are powerful 1,3-dipoles. These intermediates are central to [3+2] cycloaddition reactions with dipolarophiles (like alkenes or alkynes) to construct five-membered N,O-heterocycles (isoxazolidines and isoxazolines, respectively).[12] This strategy is highly valued for its ability to build complex scaffolds with excellent control over stereochemistry, providing rapid access to libraries of drug-like molecules.

Synthetic Rationale: The N-alkylation or N-oxidation of the oxime generates the nitrone species. This reactive intermediate can then be trapped in situ with an alkene. The resulting isoxazolidine ring can be further manipulated; for example, reductive cleavage of the N-O bond yields a 1,3-amino alcohol, another valuable synthetic motif.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic platform for molecular innovation. Its robust, protected piperidine core combined with the versatile oxime functionality provides chemists with a reliable and adaptable tool for organic synthesis. From the construction of intricate spirocyclic frameworks to the efficient production of essential amine building blocks and ring-expanded lactams, its applications are both broad and impactful. The protocols and principles outlined in this guide underscore its central role in the modern synthetic chemist's arsenal, particularly for those engaged in the discovery and development of novel therapeutics.

References

-

ChemBK. tert-butyl 4-(hydroxyimino)piperidin-1-carboxylate - Introduction. Available from: [Link]

-

MDPI. An Efficient Synthesis of a Spirocyclic Oxindole Analogue. Available from: [Link]

-

Royal Society of Chemistry. Stereoselective synthesis and applications of spirocyclic oxindoles. Available from: [Link]

-

PubMed Central (PMC). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available from: [Link]

-

PubMed Central (PMC). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available from: [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

-

Wikipedia. 1-Boc-4-AP. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

-

ResearchGate. (PDF) Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism. Available from: [Link]

-

ResearchGate. (PDF) tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Available from: [Link]

-

PubChem. This compound | C10H18N2O3. Available from: [Link]

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Available from: [Link]

-

PubMed Central (PMC). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Available from: [Link]

-

Encyclopedia.pub. The Medicinal Properties for FDA-Approved Oximes. Available from: [Link]

-

National Institutes of Health (NIH). An Efficient Synthesis of Aldohexose-Derived Piperidine Nitrones. Available from: [Link]

-

MDPI. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Available from: [Link]

-

PubMed Central (PMC). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Available from: [Link]

-

International Journal of Science and Research (IJSR). Green Approach for Synthesis of Oximes by Using Natural Acids. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Medicinal Properties for FDA-Approved Oximes | Encyclopedia MDPI [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 150008-24-5 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]

- 8. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 12. An Efficient Synthesis of Aldohexose-Derived Piperidine Nitrones: Precursors of Piperidine Iminosugars - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel Piperidine Oximes: A Guide to Strategic Design and Practical Execution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for orienting functional groups in precise spatial arrangements, enabling potent and selective interactions with biological targets.[5][6] When combined with the oxime functional group—a moiety known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties—the resulting piperidine oximes represent a promising class of molecules for novel drug development.[7][8][9]

This technical guide provides a comprehensive overview of the discovery and synthesis of novel piperidine oximes, intended for researchers, scientists, and drug development professionals. We will delve into the strategic considerations for designing these molecules, provide detailed, field-proven synthetic protocols, and offer insights into the causality behind experimental choices. Our focus is on empowering the reader with the knowledge to not only replicate these methods but also to innovate within this exciting area of chemical biology.

Part 1: Strategic Synthesis of the Piperidine Core

The journey to a novel piperidine oxime begins with the synthesis of the core piperidine scaffold. The choice of synthetic route is critical, as it dictates the substitution patterns and stereochemistry of the final molecule.

Catalytic Hydrogenation of Pyridine Precursors

One of the most direct and industrially scalable methods for piperidine synthesis is the catalytic hydrogenation of substituted pyridines.[3][10][11] This approach is advantageous for its atom economy and the commercial availability of a wide range of pyridine starting materials.

Causality of Catalyst Selection: The choice of catalyst is paramount to achieving high yield and selectivity while minimizing over-reduction and C-N bond cleavage.[10]

-

Palladium on Carbon (Pd/C): A workhorse catalyst for general hydrogenations, often requiring moderate to high pressures and temperatures.

-

Platinum(IV) Oxide (PtO₂): Highly active and can often effect hydrogenation under milder conditions than Pd/C.

-

Rhodium-based Catalysts (e.g., Rh/C): Frequently exhibit excellent selectivity for the reduction of the pyridine ring without cleaving the C-N bond, a common side reaction.[10]

-

Raney Nickel: A cost-effective option, but can sometimes lead to over-reduction.[10]

-

Iridium-based Catalysts: Recent advancements have shown that iridium(III) catalysts can facilitate ionic hydrogenation under mild conditions with exceptional functional group tolerance.[5]

Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine

-

Reactor Setup: To a high-pressure hydrogenation vessel, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or acetic acid).

-

Catalyst Addition: Carefully add the chosen catalyst (e.g., 10 mol% Pd/C) under an inert atmosphere (e.g., argon or nitrogen).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture at a set temperature (e.g., 25-80 °C) until hydrogen uptake ceases or reaction completion is confirmed by an appropriate analytical method (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude piperidine product.

-

Purification: Purify the crude product by an appropriate method, such as distillation or column chromatography.

Self-Validating System: The progress of the reaction can be monitored by the decrease in hydrogen pressure. The final product's identity and purity should be confirmed by NMR and mass spectrometry to ensure complete reduction of the pyridine ring.

Cyclization Strategies for Substituted Piperidines

For more complex substitution patterns, intramolecular cyclization reactions offer a powerful approach to construct the piperidine ring.[3] These methods often provide excellent control over stereochemistry.

-

Reductive Amination of Dicarbonyls: A δ-dicarbonyl compound can be reacted with an amine and a reducing agent (e.g., sodium triacetoxyborohydride) to form the piperidine ring.

-

Intramolecular Mannich Reaction: This reaction can be used to form the piperidine ring with high diastereoselectivity.[4]

-

Aza-Diels-Alder Reaction: A [4+2] cycloaddition between an aza-diene and a dienophile is a powerful method for constructing highly functionalized piperidines.[12]

Part 2: The Piperidone Intermediate: A Gateway to Oximation

With the piperidine scaffold in hand, the next crucial step is the introduction of a carbonyl group to form a piperidone. This ketone functionality is the direct precursor to the oxime.

Oxidation of Piperidines

Existing piperidines can be oxidized to the corresponding piperidones. Common oxidizing agents include:

-

Ruthenium-based oxidants (e.g., TPAP with NMO): Mild and selective for the oxidation of secondary amines to ketones.

-

Swern Oxidation and its variants: Effective for the oxidation of secondary alcohols, which can be derived from the piperidine.

Direct Synthesis of Piperidones

Alternatively, piperidones can be synthesized directly, which is often a more convergent approach.[13]

-

Dieckmann Condensation: A base-catalyzed intramolecular condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[11]

-

Intramolecular N-C Processes: Lactam formation from acyclic δ-amino carboxylates is a common route to 2-piperidones.[13]

Part 3: The Oximation Reaction: Installing the Key Functional Group

The oximation of the piperidone intermediate is the final key synthetic transformation. This reaction involves the condensation of the ketone with hydroxylamine or its derivatives.[14]

Causality of Reagent and Condition Selection:

-

Hydroxylamine Hydrochloride: The most common oximation reagent, typically used with a base (e.g., sodium acetate, pyridine, or potassium hydroxide) to liberate the free hydroxylamine.[14]

-

Solvent: Polar protic solvents like ethanol or methanol are commonly used to facilitate the dissolution of the reagents.

-

pH Control: The rate of oxime formation is pH-dependent. Mildly acidic to neutral conditions are often optimal.[14]

Experimental Protocol: Synthesis of a Piperidone Oxime

-

Dissolution: Dissolve the piperidone (1.0 eq) in a suitable solvent such as ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base like sodium acetate (1.5-2.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and add water to precipitate the oxime.

-

Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Self-Validating System: The disappearance of the ketone starting material can be monitored by TLC. The formation of the oxime can be confirmed by the appearance of a characteristic C=N stretch in the IR spectrum and the presence of a hydroxyl proton signal in the ¹H NMR spectrum.

Part 4: Mechanistic Insights: The Beckmann Rearrangement

A noteworthy reaction of piperidone oximes is the Beckmann rearrangement, which converts the oxime into a lactam (a cyclic amide) under acidic conditions.[15][16] This rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.[16] Understanding this potential side reaction is crucial for controlling the desired outcome of subsequent synthetic steps.

Catalysts for Beckmann Rearrangement:

Part 5: Visualization of Synthetic Workflows

To provide a clearer understanding of the synthetic strategies, the following diagrams illustrate the key workflows and relationships.

Caption: General workflow for the synthesis of novel piperidine oximes.

Caption: Simplified mechanism of piperidone oximation.

Part 6: Data Presentation and Characterization

The unambiguous characterization of novel piperidine oximes is essential. A combination of spectroscopic techniques should be employed.

| Technique | Key Observables | Purpose |

| ¹H NMR | Chemical shifts and coupling constants of protons on the piperidine ring; presence of a broad singlet for the oxime -OH proton. | Confirms the carbon skeleton and the presence of the oxime hydroxyl group. |

| ¹³C NMR | Chemical shift of the C=N carbon (typically >150 ppm). | Confirms the presence of the oxime functional group. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the target compound. | Determines the molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | C=N stretching vibration (around 1650 cm⁻¹); O-H stretching vibration (broad, around 3200 cm⁻¹). | Confirms the presence of the key functional groups. |

Conclusion and Future Directions

The synthesis of novel piperidine oximes is a dynamic and rewarding field of research. By strategically combining established synthetic methodologies for the piperidine core with robust oximation protocols, a vast chemical space of new molecular entities can be explored. The insights into structure-activity relationships gained from these efforts will undoubtedly fuel the discovery of the next generation of therapeutics.[18][19][20][21][22] Future advancements in this area will likely focus on the development of more efficient and stereoselective catalytic methods for piperidine synthesis and the exploration of novel biological activities of these promising compounds.[23][24][25][26]

References

- Recent advances in the synthesis of piperidones and piperidines. (URL: )

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Technical Support Center: Synthesis of Piperidine

- Catalytic Enantioselective Piperidine Synthesis by [4+2] Cycliz

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones. (URL: )

- Piperidine Synthesis. - DTIC. (2025-06-04). (URL: )

- Iridium Catalysis Enables Piperidine Synthesis from Pyridines - BIOENGINEER.ORG. (2025-12-03). (URL: )

- Piperidine synthesis through transition metal-catalyzed heteroarene dearomatiz

- Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity - PubMed. (URL: )

- Synthesis of polyfunctionalized piperidone oxime ethers and their cytotoxicity on HeLa cells. (2025-08-09). (URL: )

- Beckmann rearrangement - Wikipedia. (URL: )

- (PDF) Antioxidant potential of piperidine containing compounds - A short review. (2018-08-25). (URL: )

- Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - MDPI. (URL: )

- Beckmann Rearrangement - Master Organic Chemistry. (URL: )

- Beckmann Rearrangement - Alfa Chemistry. (URL: )

- Structure–activity relationship of piperidine derivatives with...

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023-12-03). (URL: )

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023-04-04). (URL: )

- Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews - ACS Public

- Green Approach for Synthesis of Oximes by Using N

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Structure activity relationship of piperidine derivatives - ResearchG

- US4408054A - Oximes of 4-benzoyl-piperidines - Google P

- Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed. (2020-12-01). (URL: )

- Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed. (URL: )

- Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review)

- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed. (2021-01-20). (URL: )

- Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism - Academic Research Publishing Group. (URL: )

- FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC. (URL: )

- (PDF)

- The Medicinal Properties for FDA-Approved Oximes - Encyclopedia.pub. (2022-01-21). (URL: )

- Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics - INIS-IAEA. (URL: )

- [PDF] Novel synthesis of substituted pyrrolidines and piperidines via radical addition–ionic cyclization reaction of oxime ethers | Semantic Scholar. (2008-02-11). (URL: )

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bioengineer.org [bioengineer.org]

- 6. ijnrd.org [ijnrd.org]

- 7. researchgate.net [researchgate.net]

- 8. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. arpgweb.com [arpgweb.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 18. Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ajchem-a.com [ajchem-a.com]

- 25. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Protected Piperidone Derivatives: Synthesis, Reactivity, and Applications

Abstract

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making it a "privileged scaffold" in medicinal chemistry.[1][2][3][4] The strategic manipulation of this heterocyclic core is paramount in drug discovery and development. This technical guide provides a comprehensive overview of N-protected piperidone derivatives, essential intermediates that enable precise and controlled chemical modifications. We will delve into the rationale for nitrogen protection, explore the chemistry of the most prevalent protecting groups, detail synthetic transformations of the piperidone scaffold, and present field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in their synthetic endeavors.

The Piperidine Scaffold and the Imperative of N-Protection

The piperidine nucleus is a six-membered nitrogen-containing heterocycle that is a cornerstone in the design of bioactive molecules.[2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties.[5][6] However, the secondary amine within the piperidine ring is a reactive nucleophile and base, which can lead to undesirable side reactions during synthetic sequences, such as unwanted alkylations, acylations, or condensations.[7] This necessitates the temporary masking or "protection" of the nitrogen atom to direct reactivity to other sites on the molecule.[7] The choice of the N-protecting group is a critical strategic decision, dictated by its stability to various reaction conditions and the ease and selectivity of its subsequent removal.

Key N-Protecting Groups for Piperidones: A Comparative Analysis

While numerous amine-protecting groups exist, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are the most widely employed in the context of piperidone chemistry due to their reliability and orthogonal deprotection strategies.[8][9]

The Tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is a popular choice for its stability under a wide range of non-acidic conditions and its facile cleavage under mild acidic conditions.[7][10]

-

Introduction: The Boc group is typically introduced by reacting the piperidone with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base like triethylamine or in a biphasic system with sodium bicarbonate.[11][12][13]

-

Reactivity of N-Boc-Piperidones: The Boc group effectively deactivates the nitrogen, allowing for selective reactions at other positions, most notably the C4-carbonyl group.[7] N-Boc-4-piperidone, for instance, is a versatile intermediate for synthesizing substituted piperidines through reactions like reductive amination.[14]

-

Deprotection: The Boc group is readily removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[10][13][15]

The Benzyloxycarbonyl (Cbz or Z) Group: Hydrogenolysis-Mediated Cleavage

The Cbz group offers an alternative protection strategy, characterized by its stability to both acidic and basic conditions, and its removal via catalytic hydrogenolysis.[8][16][17]

-

Introduction: The Cbz group is introduced by treating the piperidone with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine.[5][6]

-

Reactivity of N-Cbz-Piperidones: Similar to the Boc group, the Cbz group provides robust protection of the nitrogen, enabling selective functionalization elsewhere on the piperidine ring.[18] 1-Cbz-4-piperidone is a key intermediate in the synthesis of various pharmaceutical compounds.[5]

-

Deprotection: The Cbz group is most commonly cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[16][17] This method is mild and highly selective. Acidic conditions, such as HBr in acetic acid, can also be used for Cbz removal.[16][19]

Table 1: Comparison of Common N-Protecting Groups for Piperidones

| Protecting Group | Structure | Introduction Reagent | Common Deprotection Conditions | Stability |

| Boc | (CH₃)₃COCO- | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (TFA, HCl)[10][13] | Stable to base and hydrogenolysis |

| Cbz (Z) | C₆H₅CH₂OCO- | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C)[17] | Stable to acid and base |

Synthetic Pathways to N-Protected Piperidones

The efficient synthesis of N-protected piperidones is the gateway to a vast chemical space of piperidine derivatives.

Synthesis of N-Boc-4-piperidone

A common and straightforward method involves the direct protection of 4-piperidone hydrochloride.

Caption: Synthesis of N-Cbz-4-piperidone.

Reactivity and Synthetic Transformations

The true utility of N-protected piperidones lies in their capacity to undergo a multitude of chemical transformations, leading to a diverse array of functionalized piperidine derivatives.

Reactions at the Carbonyl Group

The ketone functionality at the C4 position is a prime site for chemical modification. N-Boc-4-piperidone can undergo nucleophilic addition, Wittig reactions, and reductive amination to introduce a wide range of substituents. [7]It is also a key starting material for stereoselective aldol condensation reactions. [20]

α-Functionalization of N-Protected Piperidones

The selective functionalization of the α-carbon (C2 and C6 positions) of the piperidine ring is a powerful strategy for generating complex molecular architectures. [21][22]Recent advancements have focused on the formation of an endo-iminium ion from N-alkyl piperidines, which can then be trapped by various nucleophiles. [21][23]This allows for the introduction of alkyl, aryl, and other functional groups at the α-position.

Caption: General workflow for α-functionalization.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired outcome.

Protocol for N-Boc Protection of 4-Piperidone

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-piperidone monohydrate hydrochloride in methanol, add triethylamine and stir for 5 minutes. [12]2. Add Boc₂O in portions over a 5-minute period. [12]3. Stir the solution at ambient temperature for 20 hours. [12]4. Remove the methanol under reduced pressure.

-

Dissolve the crude residue in dichloromethane and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone. [12]

Protocol for N-Cbz Protection of 4-Piperidone

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Cool a solution of 4-piperidone monohydrate hydrochloride in dry DCM to 0 °C with stirring. [24]2. Add diisopropylethylamine and stir for five minutes. [24]3. Add benzyl chloroformate dropwise over 20 minutes. [24]4. Allow the reaction mixture to warm to room temperature and stir for two hours. [24]5. Partition the mixture between DCM and water. [24]6. Separate the layers and extract the aqueous phase with DCM. [24]7. Combine the organic phases, wash with brine, dry over Na₂SO₄, and evaporate to a residue. [20]8. Purify the residue by column chromatography to obtain N-Cbz-4-piperidone. [20]

Protocol for N-Boc Deprotection

Materials:

-

N-Boc protected piperidine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected piperidine derivative in DCM and cool to 0 °C. [10]2. Slowly add TFA (5-10 equivalents) to the stirred solution. [10]3. Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS. [10]4. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. [10]5. Neutralize the residue with saturated aqueous NaHCO₃. [10]6. Extract the aqueous layer with DCM. [10]7. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected piperidine derivative. [10]

Protocol for N-Cbz Deprotection via Hydrogenolysis

Materials:

-

N-Cbz protected piperidine derivative

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) source

-

Celite

Procedure:

-

To a solution of the N-Cbz protected piperidine derivative in methanol, carefully add 10% Pd/C under an inert atmosphere. [11]2. Stir the mixture under an atmosphere of hydrogen (e.g., using a balloon or a Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

Conclusion

N-protected piperidone derivatives are indispensable tools in modern organic synthesis and medicinal chemistry. The strategic use of protecting groups like Boc and Cbz allows for the controlled and selective functionalization of the piperidine scaffold, paving the way for the synthesis of complex molecules with diverse biological activities. A thorough understanding of the chemistry of these intermediates, from their synthesis and reactivity to their deprotection, is crucial for any scientist working in the field of drug discovery and development. The methodologies and protocols outlined in this guide provide a solid foundation for the effective utilization of N-protected piperidones in the pursuit of novel therapeutic agents.

References

- Vertex AI Search. (2022, May 17). Synthesis of N-Boc 4-piperidone. ChemicalBook.

- Apollo.